4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 2,5-dimethoxyphenyl group at position 5, a 4-methylphenyl group at position 3, and a 4-oxobutanoic acid moiety at position 1.
- Molecular weight: Estimated to be ~396–415 g/mol based on substituent variations.
- logP: Likely ~3.2–3.3 (hydrophobic substituents like methyl and methoxy enhance lipophilicity) .
- Hydrogen bonding: A single carboxylic acid donor and multiple acceptors (e.g., methoxy, ketone) influence solubility and bioavailability .
Pyrazolines are pharmacologically significant, often explored for anti-inflammatory, analgesic, and kinase inhibitory activities . The 4-oxobutanoic acid tail may enhance solubility and binding to target proteins, as seen in kinase inhibitors .
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[3-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-14-4-6-15(7-5-14)18-13-19(24(23-18)21(25)10-11-22(26)27)17-12-16(28-2)8-9-20(17)29-3/h4-9,12,19H,10-11,13H2,1-3H3,(H,26,27) |
InChI Key |
XXYLWDGZILYUBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)C(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the reaction of 2,5-dimethoxyphenylhydrazine with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone under acidic or basic conditions to yield the desired pyrazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neurotoxic effects and its impact on acetylcholinesterase activity.
Mechanism of Action
The mechanism of action of 4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase activity, leading to the accumulation of acetylcholine in the nervous system. This can result in altered nerve transmission and potential neurotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Notes:
- Substituent Position Matters: The 2,5-dimethoxyphenyl group (target compound) provides distinct electronic and steric effects compared to 2,3-dimethoxy () or bromophenyl ().
- Halogen vs. Methoxy : Bromine () increases molecular weight and polarizability but may reduce metabolic stability compared to methoxy groups .
Data Tables
Table 1: Key Physicochemical Properties
| Property | Target Compound | ||
|---|---|---|---|
| Molecular Weight | ~406.4 | 396.44 | 415.28 |
| logP | ~3.3 | 3.29 | – |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 8 | 8 | 6 |
| Polar Surface Area (Ų) | ~70 | 70.59 | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
